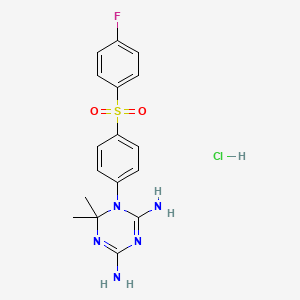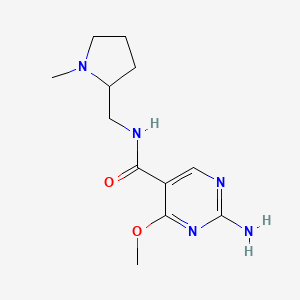
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrimidine ring using methanol and a suitable catalyst.
Amination: Introduction of the amino group at the 2-position through nucleophilic substitution reactions.
N-((1-methyl-2-pyrrolidinyl)methyl) Substitution: The final step involves the substitution of the carboxamide group with the N-((1-methyl-2-pyrrolidinyl)methyl) moiety, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the N-((1-methyl-2-pyrrolidinyl)methyl) group.
2-Amino-4-methoxy-N-methyl-5-pyrimidinecarboxamide: Contains a simpler N-methyl group instead of the pyrrolidinyl moiety.
2-Amino-4-methoxy-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
2-Amino-4-methoxy-N-((1-methyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is unique due to the presence of the N-((1-methyl-2-pyrrolidinyl)methyl) group, which may confer specific biological activities and chemical properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
84332-12-7 |
|---|---|
Molekularformel |
C12H19N5O2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-amino-4-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H19N5O2/c1-17-5-3-4-8(17)6-14-10(18)9-7-15-12(13)16-11(9)19-2/h7-8H,3-6H2,1-2H3,(H,14,18)(H2,13,15,16) |
InChI-Schlüssel |
TZGCFMUPAJUYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CNC(=O)C2=CN=C(N=C2OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


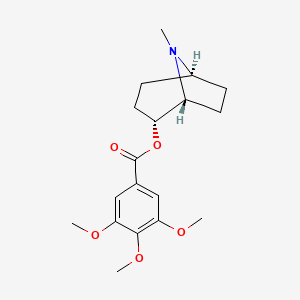
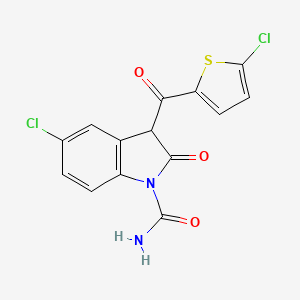
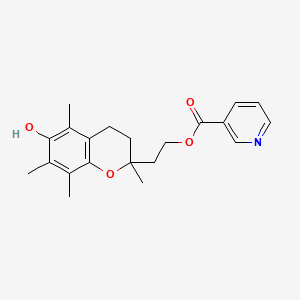
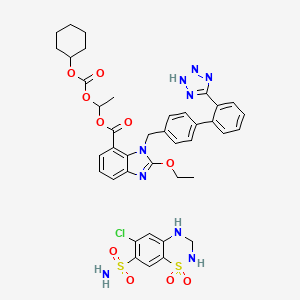
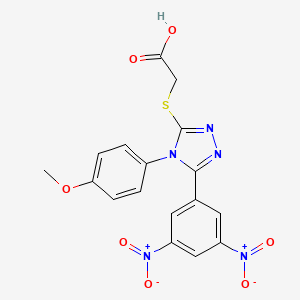


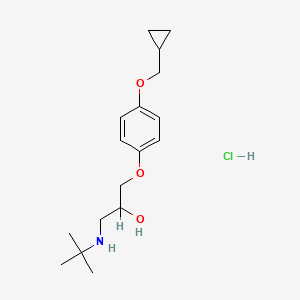
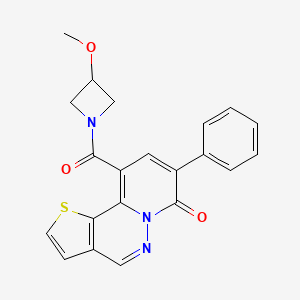
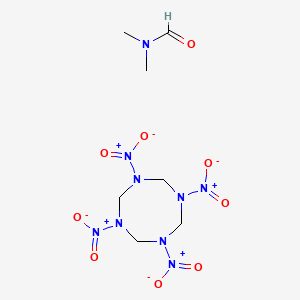

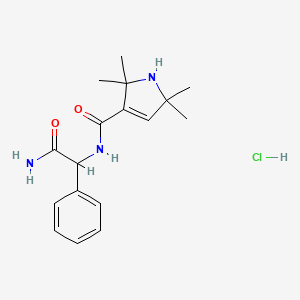
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
